molecular formula C8H5BrClN3O B13937958 6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13937958
M. Wt: 274.50 g/mol
InChI Key: BWJVLOWAYXONGV-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core with bromine, chlorine, and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, bromination and chlorination reactions are carried out, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide for bromination), nucleophiles (e.g., amines for substitution), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyrido[2,3-d]pyrimidines with different functional groups .

Mechanism of Action

The mechanism of action of 6-bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-chloro-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity. Its pyrido[2,3-d]pyrimidine core is a privileged structure in medicinal chemistry, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C8H5BrClN3O

Molecular Weight

274.50 g/mol

IUPAC Name

6-bromo-2-chloro-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H5BrClN3O/c1-3-4-2-11-8(10)13-6(4)12-7(14)5(3)9/h2H,1H3,(H,11,12,13,14)

InChI Key

BWJVLOWAYXONGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC2=NC(=NC=C12)Cl)Br

Origin of Product

United States

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